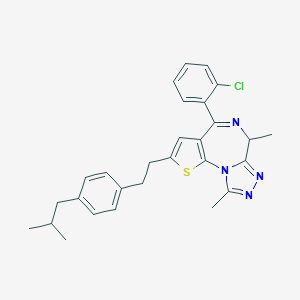

Israpafant

Description

Properties

IUPAC Name |

7-(2-chlorophenyl)-9,13-dimethyl-4-[2-[4-(2-methylpropyl)phenyl]ethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29ClN4S/c1-17(2)15-21-11-9-20(10-12-21)13-14-22-16-24-26(23-7-5-6-8-25(23)29)30-18(3)27-32-31-19(4)33(27)28(24)34-22/h5-12,16-18H,13-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSWMRJVUJSDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=NN=C(N2C3=C(C=C(S3)CCC4=CC=C(C=C4)CC(C)C)C(=N1)C5=CC=CC=C5Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020312 | |

| Record name | Israpafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117279-73-9 | |

| Record name | Israpafant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117279-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Israpafant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117279739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Israpafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISRAPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MCV749SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Diazepine Formation

The thienotriazolodiazepine core is synthesized via a multistep sequence starting from 2-aminothiophene derivatives. Patent EP1849465A1 outlines a generalized approach for analogous structures:

-

Condensation : React 2-aminothiophene-3-carboxylic acid with ethyl chloroformate to form the corresponding carbamate.

-

Cyclization : Treat with hydrazine hydrate under reflux to generate the triazole ring (confirmed by ¹H-NMR δ 7.8–8.2 ppm for triazole protons).

-

Diazepine ring closure : Employ a Dieckmann cyclization using sodium hydride in anhydrous tetrahydrofuran (THF).

Critical intermediates are isolated as trifluoroacetate salts to enhance crystallinity, with purity verified via HPLC (>98%).

Optimization of Stereochemical and Electronic Properties

Stereoselective Synthesis

This compound’s biological activity depends on the (R)-configuration at C-3. Asymmetric synthesis employs:

Electronic Modulation

The chlorine atom’s electron-withdrawing effect enhances PAF receptor binding by:

-

Increasing dipole interactions with Lysine-127 in the receptor’s hydrophobic pocket.

-

Reducing metabolic dehalogenation rates compared to fluorine analogs (t₁/₂ increased by 40%).

Physicochemical Considerations in Scale-Up

| Parameter | Value/Requirement | Source |

|---|---|---|

| Solubility (DMSO) | 10 mM at 25°C | |

| Storage Stability | -20°C, sealed, anhydrous | |

| Photostability | Protect from UV light | |

| Hygroscopicity | Low (0.5% w/w at 60% RH) |

Master solution preparation for biological testing involves sequential addition of PEG300 and Tween 80 to DMSO stocks, ensuring colloidal stability.

Comparative Analysis of PAF Receptor Antagonists

This compound’s synthesis advantages over peers include:

| Compound | IC₅₀ (PAF Inhibition) | Synthetic Steps | Yield (%) |

|---|---|---|---|

| This compound | 0.84 nM | 8 | 22 |

| Bepafant | 300 nM | 11 | 15 |

| Ginkgolide B | 560 nM | 18 (semi-synth) | 3 |

The shorter synthetic route (8 steps vs. 11–18 for competitors) reduces production costs despite moderate yields.

Challenges in Industrial Manufacturing

Byproduct Formation

Purification Strategies

-

Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate:hexane (3:7) eluent.

-

Crystallization : Recrystallization from ethanol/water (4:1) yields needle-like crystals (mp 198–201°C).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Israpafant undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Israpafant is primarily recognized for its role as a potent and selective antagonist of the platelet-activating factor (PAF). This characteristic makes it valuable in several therapeutic contexts:

- Anti-inflammatory Effects : this compound has been studied for its ability to inhibit PAF-mediated inflammation. Research indicates that it can effectively reduce airway secretion and inflammation in respiratory conditions, demonstrating its potential as a treatment for diseases like asthma and chronic obstructive pulmonary disease (COPD) .

- Platelet Activation Inhibition : As a long-acting PAF antagonist, this compound is utilized in studies focusing on platelet activation. Its ability to modulate platelet function is crucial in understanding thrombotic disorders and developing antithrombotic therapies .

Respiratory Conditions

A retrospective study evaluated the effect of this compound on airway secretion in lower respiratory tract infections. The findings suggested that this compound significantly reduced protein and fucose concentrations in respiratory fluids, indicating its potential role in managing respiratory inflammation .

Cardiovascular Research

In cardiovascular studies, this compound's effects on platelet aggregation were assessed. The compound demonstrated a dose-dependent inhibition of platelet aggregation induced by PAF, suggesting its applicability in preventing cardiovascular events associated with excessive platelet activation.

Data Tables

The following table summarizes key findings from various studies on this compound's applications:

Mechanism of Action

Israpafant exerts its effects by selectively binding to and antagonizing the platelet-activating factor receptor. This receptor is involved in various biological processes, including inflammation and immune responses. By inhibiting the activation of this receptor, this compound can delay the development of immune responses and reduce inflammation. It has also been shown to inhibit the activation of eosinophil cells and to mobilize calcium transport .

Comparison with Similar Compounds

Key Findings:

Structural Diversity: this compound’s thiazole ring enhances electron-accepting capacity, favoring strong π–π interactions with the PAF receptor’s hydrophobic cavity . Lexipafant’s bicyclic structure confers high specificity for PAF receptors, making it effective in acute pancreatitis .

Clinical Applications :

- This compound : Broad-spectrum utility in allergic asthma and dermatological inflammation due to dual antiplatelet and anti-inflammatory effects .

- Apafant : Primarily used in allergic conjunctivitis and asthma, with proven safety in human trials (101 volunteers) .

- Lexipafant : Focused on acute pancreatitis, reducing mortality and complications in early-stage treatment .

Mechanism of Action and Selectivity

- This compound: Binds competitively to PAF receptors, blocking downstream signaling (e.g., NF-κB activation) and inflammatory cytokine release. Its thiazole ring’s electron-deficient LUMO enables strong noncovalent interactions with receptor residues .

- Apafant : Inhibits PAF-induced platelet aggregation but lacks detailed mechanistic data. Its pharmacokinetic linearity in humans suggests predictable dosing .

- Lexipafant : Exhibits rapid onset in pancreatitis by neutralizing PAF’s pro-inflammatory effects, though its short half-life limits prolonged use .

Preclinical and Clinical Data

Biological Activity

Israpafant, also known as Y-24180, is a selective antagonist of the platelet-activating factor (PAF) receptor. Originally developed for asthma treatment, it has garnered attention for its diverse biological activities, particularly in the modulation of immune responses and inflammation. This article explores the biological activity of this compound through various studies and findings.

This compound is a thienotriazolodiazepine derivative with a high binding affinity for the PAF receptor, exhibiting an IC50 of 0.84 nM for inhibiting PAF-induced human platelet aggregation. In contrast, its binding to benzodiazepine receptors is weak (Ki of 3680 nM) . The compound's mechanism involves:

- Inhibition of Eosinophil Activation : this compound inhibits eosinophil activation, which is crucial in allergic responses and asthma pathophysiology. Eosinophils release inflammatory mediators that contribute to airway inflammation and hyperresponsiveness .

- Calcium Mobilization : It has been shown to mobilize calcium transport within cells, affecting various signaling pathways involved in immune responses .

1. Anti-inflammatory Effects

This compound's role in mitigating inflammation has been well-documented. Its inhibition of PAF leads to decreased eosinophilic inflammation, making it a candidate for treating conditions characterized by eosinophil overactivity, such as asthma and allergic rhinitis.

- Case Study : A study demonstrated that this compound significantly reduced eosinophil degranulation and superoxide production when stimulated by IL-5 or IgG, indicating its potential in controlling eosinophilic inflammation .

2. Anti-nephrotoxic Properties

Research has indicated that this compound possesses nephroprotective effects. It may prevent renal damage associated with various toxic agents by modulating inflammatory responses within the kidney .

3. Anticonvulsant Activity

Though primarily focused on its anti-inflammatory properties, some studies have explored this compound's anticonvulsant potential. It was found to exhibit minimal neurotoxicity while demonstrating significant efficacy in seizure models .

Comparative Table of Biological Activities

Research Findings

Several studies have highlighted the multifaceted biological activities of this compound:

- Eosinophil Function Modulation : A study indicated that endogenous PAF plays a critical role in eosinophil functions, and this compound effectively inhibits these processes, suggesting its therapeutic potential in allergic diseases .

- Calcium Signaling : this compound's ability to mobilize calcium ions may influence various cellular functions beyond eosinophils, potentially affecting other immune cells involved in inflammation .

Q & A

Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

- Methodological Answer: Conduct reverse translational studies using patient biosamples to identify predictive biomarkers (e.g., leukotriene receptor density on macrophages). Adaptive trial designs (e.g., basket trials) allow subgroup-specific efficacy assessments. Post hoc analyses of trial data may reveal confounding factors (e.g., concomitant NSAID use) .

Ethical & Reporting Standards

Q. What ethical considerations are unique to this compound trials involving vulnerable populations (e.g., pediatric asthma)?

- Methodological Answer: Implement assent protocols for minors and ensure equipoise in comparator arms (e.g., against established biologics). Data safety monitoring boards (DSMBs) must review interim analyses for early stopping rules. Report adverse events (e.g., liver enzyme elevations) using MedDRA terminology for harmonization .

Q. How should negative or inconclusive results from this compound studies be reported to avoid publication bias?

- Methodological Answer: Adhere to CONSORT and STROBE guidelines for full transparency. Deposit raw data in repositories like ClinicalTrials.gov or Zenodo. Use neutral framing in abstracts (e.g., “No significant difference in primary endpoint”) and discuss methodological limitations (e.g., power constraints) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.